molecular formula C23H20ClN3OS B11488571 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11488571
M. Wt: 421.9 g/mol
InChI Key: NMTMZYZRBVNQFM-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-1,3-benzodiazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 3-chloro-4-methylaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the sulfanyl and acetamide groups.

    3-Chloro-4-methylaniline: Contains the aniline moiety but lacks the benzodiazole and sulfanyl groups.

Uniqueness

2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the combination of the benzodiazole, sulfanyl, and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS/c1-16-11-12-18(13-19(16)24)25-22(28)15-29-23-26-20-9-5-6-10-21(20)27(23)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

NMTMZYZRBVNQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Cl

Origin of Product

United States

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